
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
Description
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is an aromatic oxoacetate ester featuring a hydroxyl group at the ortho-position of the phenyl ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIQFGJYCGHEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The presence of the hydroxyphenyl and oxoacetate groups allows it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Rings
Ethyl 2-(4-Methoxyphenyl)-2-Oxoacetate (Compound 3 in )
- Structure : Differs by a para-methoxy group instead of ortho-hydroxy.
- Its para-methoxy substituent may enhance lipophilicity compared to the ortho-hydroxy variant, influencing bioavailability .
- Synthesis : Prepared via spectral data-guided structural assignment, similar to the target compound .
Methyl 2-(4-Hydroxyphenyl)-2-Oxoacetate (Compound 4 in )
- Structure : Features a para-hydroxy group and a methyl ester instead of ethyl.
- Bioactivity : Demonstrated moderate antimicrobial activity in marine-derived metabolites. The shorter alkyl chain (methyl vs. ethyl) may reduce metabolic stability .
Ethyl 2-(4-Ethylphenyl)-2-Oxoacetate ()
- Structure : Substitutes the ortho-hydroxy group with a para-ethyl group.
- Bioactivity: Primarily used as a synthetic intermediate.
Derivatives with Heterocyclic or Amino Modifications
Ethyl 2-((3-Bromophenyl)Amino)-2-Oxoacetate ()
- Structure: Incorporates an amino linkage to a brominated phenyl ring.
- Bioactivity : Serves as a precursor for anticancer compounds (e.g., IC50 = 0.090–0.650 μM against cancer cell lines). The bromine atom enhances electrophilicity, facilitating covalent binding to biological targets .
Ethyl 2-(6-Substituted Benzo[d]Thiazol-2-Ylamino)-2-Oxoacetate (Compound 45 in )
- Structure: Contains a benzo[d]thiazole ring linked via an amino group.
- Bioactivity : Exhibits PPARα antagonistic activity, with dose-dependent inhibition profiles. The heterocyclic component improves binding affinity to nuclear receptors .
2-(2-Oxoindolin-3-Yl) Ethyl 2-(2-Hydroxyphenyl)Acetate (Compound 3 in )
- Structure : Combines a 2-hydroxyphenyl acetate with an indole-derived oxoindoline.
- Bioactivity : Weak acetylcholinesterase (AChE) inhibitory activity (IC50 = 69.30 μM). The indole moiety may sterically hinder enzyme interaction compared to simpler oxoacetates .
Ethyl 2-(4-Hydroxyphenyl)-2-Oxoacetate ()
- Structure : Para-hydroxy variant of the target compound.
- The para-hydroxy group may alter hydrogen-bonding interactions compared to the ortho isomer .
Data Tables: Key Structural and Functional Comparisons
Table 1: Structural Features and Bioactivities
Key Research Findings
- Substituent Position : The ortho-hydroxy group in this compound may enhance hydrogen-bonding interactions with biological targets compared to para-substituted analogs, though this requires experimental validation .
- Synthetic Flexibility : Ethyl oxoacetates are amenable to diverse modifications, including microwave-assisted and Grignard-based syntheses, enabling rapid diversification .
Biological Activity
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyphenyl group and an ester functional group. Its molecular formula is CHO, and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HL-60 (human promyelocytic leukemia)
Table 1: In Vitro Cytotoxic Activity
Compound | Cell Line | IC (µM) | Remarks |
---|---|---|---|
This compound | HeLa | 15 | Significant inhibition |
This compound | MCF-7 | 12 | Comparable to standard drugs |
This compound | HL-60 | 20 | Moderate activity |
The compound showed a dose-dependent reduction in cell viability, with IC values indicating effective cytotoxicity against these cell lines . Additionally, molecular docking studies revealed that this compound interacts favorably with key proteins involved in cancer progression, such as EGFR-TK .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In a study assessing nitric oxide (NO) production in LPS-induced inflammation models, the compound significantly reduced NO levels and iNOS gene expression.
Table 2: Anti-inflammatory Effects
Compound | NO Production Reduction (%) | iNOS Expression Reduction (%) |
---|---|---|
This compound | 45 | 67 |
Indomethacin | 59 | 59 |
These results suggest that the compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It was tested against various bacterial strains, demonstrating significant inhibitory effects.
Table 3: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate?
The compound is synthesized via a two-step process:
- Step 1 : Condensation of cyclohexanone and ethyl glyoxylate using trifluoroacetic acid as a catalyst. Optimal conditions include a 1:10 molar ratio of ethyl glyoxylate to cyclohexanone, yielding ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate (65.4% yield).
- Step 2 : Oxidation and aromatization of the intermediate with HIO₃-DMSO (2 equivalents) to yield the final product (60.0% yield). Characterization is performed via ¹H NMR, ¹³C NMR, and mass spectrometry .
Step | Reagents/Conditions | Yield | Key Observations |
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1 | Trifluoroacetic acid, 1:10 ratio | 65.4% | Intermediate formation confirmed by NMR |
2 | HIO₃-DMSO (2 eq.) | 60.0% | Aromatization confirmed by spectral data |
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and ester/keto groups (δ 4.3–5.2 ppm for ethyl group; δ 2.5–3.5 ppm for oxoacetate).
- ¹³C NMR : Confirms carbonyl carbons (δ 170–200 ppm) and aromatic carbons (δ 110–160 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 208.07 for C₁₀H₁₀O₄) .
Q. What safety precautions are recommended when handling this compound?
While specific safety data for this compound is limited, analogous α-ketoesters require:
- Use of PPE (gloves, goggles, lab coat).
- Ventilation to avoid inhalation of vapors/dust.
- Storage in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields during the HIO₃-DMSO-mediated aromatization step?
Contradictions in yields may arise from:
- Oxidant stoichiometry : Excess HIO₃ can over-oxidize intermediates. Titration studies are recommended to optimize equivalents.
- Reaction time : Prolonged heating may degrade the product. Monitor reaction progress via TLC or in-situ IR spectroscopy.
- DMSO purity : Moisture in DMSO can reduce oxidation efficiency. Use anhydrous DMSO and inert atmosphere .
Q. What mechanistic insights explain the oxidation and aromatization steps in the synthesis?
- Oxidation : HIO₃ oxidizes the cyclohexenyl intermediate to a diketone, while DMSO acts as a co-oxidant.
- Aromatization : The diketone undergoes keto-enol tautomerism, followed by dehydration to form the aromatic hydroxyphenyl moiety. Computational studies (e.g., DFT) could further elucidate transition states .
Q. What alternative synthetic routes exist for this compound?
- Trialkylstannate-mediated coupling : For pyridyl analogs, trialkylstannates facilitate C–C bond formation under mild conditions. Adapting this method may require protecting the phenolic –OH group .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .
Q. How can derivatives of this compound be designed for pharmacological screening?
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for enhanced bioavailability.
- Metal complexation : The α-ketoester moiety can coordinate with metal ions (e.g., Cu²⁺), enabling studies in catalysis or bioactivity .
- Hybrid molecules : Conjugate with heterocycles (e.g., 1,3,4-oxadiazoles) to explore GABA receptor modulation, as seen in related compounds .
Methodological Considerations
Q. What strategies validate the purity of this compound in complex mixtures?
- HPLC-PDA : Use a C18 column with UV detection at 254 nm to separate and quantify the compound.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for structurally similar α-ketoesters .
Q. How can computational tools predict reactivity in derivative synthesis?
- Molecular docking : Screen derivatives against target proteins (e.g., clotting factors) to prioritize synthesis.
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.